Fingolimod phosphate

概要

説明

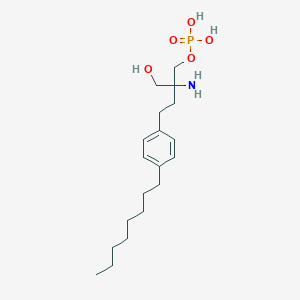

Fingolimod phosphate is a primary amino compound that is fingolimod in which one of the hydroxy groups has been converted into its dihydrogen phosphate derivative . It is the active metabolite of fingolimod and has a role as an antineoplastic agent, an immunosuppressive agent, and a sphingosine-1-phosphate receptor agonist .

Synthesis Analysis

A practical six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .Molecular Structure Analysis

Fingolimod phosphate has a molecular formula of C19H34NO5P and a molecular weight of 387.5 g/mol . Its IUPAC name is [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate .Chemical Reactions Analysis

Fingolimod’s therapeutic activity requires phosphorylation in vivo by sphingosine kinases to form the active moiety fingolimod phosphate . Fingolimod phosphate binds to lymphocytic S1P1 receptors, causing internalization and degradation of the receptors .Physical And Chemical Properties Analysis

Fingolimod phosphate is a monoalkyl phosphate, a primary amino compound, and a primary alcohol . It is functionally related to a fingolimod .科学的研究の応用

Multiple Sclerosis

- Application : Fingolimod is used as a disease-modifying therapy in the management of multiple sclerosis .

- Methods : Fingolimod acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .

- Results : In placebo-controlled trials, fingolimod reduced the relapse rate by approximately 50%, MRI activity by over 70%, and brain volume loss by 34% .

Neuroprotection

- Application : Fingolimod phosphate is used in the treatment of multiple sclerosis with neuroprotective and antioxidant actions .

- Methods : This work was performed in a model of oxidative damage on neuronal cell cultures exposed to menadione in the presence or absence of fingolimod phosphate .

Alzheimer’s Disease

- Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in Alzheimer’s disease .

Parkinson’s Disease

- Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in Parkinson’s disease .

Epilepsy

- Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in epilepsy .

Cancer

- Application : Experimental reports have associated the drug with potentially beneficial therapeutic effects in cancer .

Immunomodulatory Diseases

- Application : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases .

CNS Injuries

- Application : Fingolimod has shown potential therapeutic effects in Central Nervous System (CNS) injuries .

Antiproliferative Effects in Cancer Research

- Application : Fingolimod has antiproliferative effects and is an interesting object in cancer research .

- Methods : Antiproliferative effects on fingolimod at some points occur by inhibiting TRPM7, cPLA2α, SPHK1, and LPA .

Bioavailability Study in RRMS Patients

- Application : The analytical method described in this work can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

- Methods : The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months .

- Results : No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Immunomodulatory Diseases

- Application : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases .

CNS Injuries

- Application : Fingolimod has shown potential therapeutic effects in Central Nervous System (CNS) injuries .

Antiproliferative Effects in Cancer Research

- Application : Fingolimod has antiproliferative effects and is an interesting object in cancer research .

- Methods : Antiproliferative effects on fingolimod at some points occur by inhibiting TRPM7, cPLA2α, SPHK1, and LPA .

Bioavailability Study in RRMS Patients

- Application : The analytical method described in this work can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

- Methods : The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months .

- Results : No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fingolimod phosphate | |

CAS RN |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

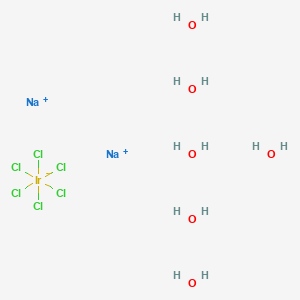

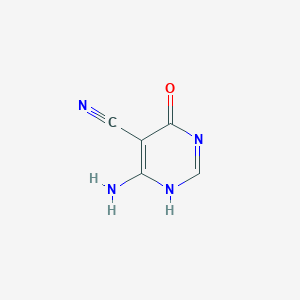

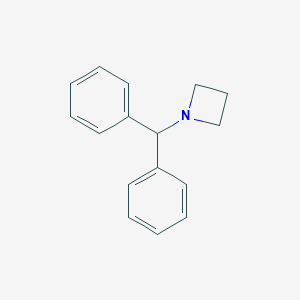

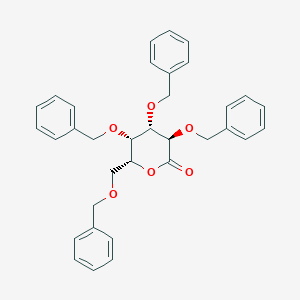

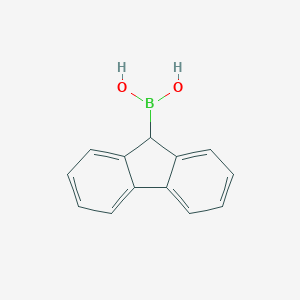

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)